

Ammonium dihydrogen phosphate crystal structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ammonium dihydrogen phosphate	
Cat. No.:	B147845	Get Quote

An In-depth Technical Guide on the Crystal Structure and Properties of **Ammonium Dihydrogen Phosphate** (ADP)

Introduction

Ammonium dihydrogen phosphate, commonly known as ADP or monoammonium phosphate (MAP), is an inorganic salt with the chemical formula (NH₄)(H₂PO₄).[1][2] It is a compound of significant interest across various scientific and industrial fields due to its unique piezoelectric, birefringent, and nonlinear optical properties.[1][3][4] ADP finds applications as a key component in agricultural fertilizers, dry chemical fire extinguishers, and advanced optoelectronic devices such as electro-optic modulators and harmonic generators.[1][5][6] This guide provides a comprehensive overview of the crystal structure and physicochemical properties of ADP, intended for researchers, scientists, and professionals in drug development and materials science.

Crystal Structure

Ammonium dihydrogen phosphate crystallizes in the tetragonal system at room temperature, which is key to its anisotropic properties.[1][7] Its structure is isomorphous with the tetragonal phase of potassium dihydrogen phosphate (KDP).[8]

• Crystal System: Tetragonal[7][9]

• Space Group: 142d[8][10][11]

 Unit Cell Parameters: The lattice parameters have been refined using single-crystal X-ray diffractometer data. The accepted values are:

- \circ a = 7.4997 (4) Å[8]
- \circ c = 7.5494 (12) Å[8]
- The unit cell contains four formula units (Z=4) of (NH₄)(H₂PO₄).[11]

The crystal structure consists of a three-dimensional framework of corner-sharing H₂PO₄⁻ tetrahedra, with the NH₄⁺ ions located in the interstitial spaces.[10] The phosphate groups are linked by O-H···O hydrogen bonds.[8][12] The ammonium ions are also hydrogen-bonded to the oxygen atoms of the phosphate framework via N-H···O bonds.[8] This intricate network of hydrogen bonds plays a crucial role in the material's physical and electrical properties.

Data Presentation: Properties of ADP

The following tables summarize the key quantitative data for **ammonium dihydrogen phosphate**.

Table 1: Crystallographic and Physical Properties

Property	Value Value	Reference(s)
Crystal System	Tetragonal	[7][9]
Space Group	Ī42d	[8][10]
Lattice Parameters	a = 7.4997 Å, c = 7.5494 Å	[8]
Molar Mass	115.025 g·mol⁻¹	[1]
Density	1.80 g/cm ³	[1][13]
Melting Point	190 °C (decomposes)	[1][13][14]
Appearance	White crystals or powder	[2][13]

Table 2: Solubility Data

Solvent	Solubility	Reference(s)
Water	28 g/100 dL at 10 °C	[1]
36 g/100 dL at 20 °C	[1]	
40.4 g/100 g at 25 °C	[13][14]	_
44 g/100 dL at 30 °C	[1]	_
81 g/100 dL at 60 °C	[1]	_
173 g/100 dL at 100 °C	[1]	_
Ethanol	Slightly soluble	[13][15]
Acetone	Insoluble	[13][15]

Table 3: Optical and Electrical Properties

Property	Value	Reference(s)
Refractive Index (n_D)	n_o = 1.522 - 1.525	[1]
n_e = 1.478	[1]	
Optical Symmetry	Negative Uniaxial	[1]
Piezoelectric	Yes	[1][3]
pH of Solution	4.2 (0.2 M solution)	[13][15]
Dielectric Constants	ϵ_0 = 56.4–55.9 (E \perp C)	[16]
ε ₀ = 16.4–13.7 (Ε C)	[16]	

Experimental ProtocolsCrystal Growth by Slow Evaporation

This method is commonly employed to grow large, high-quality single crystals of ADP.[5][17]

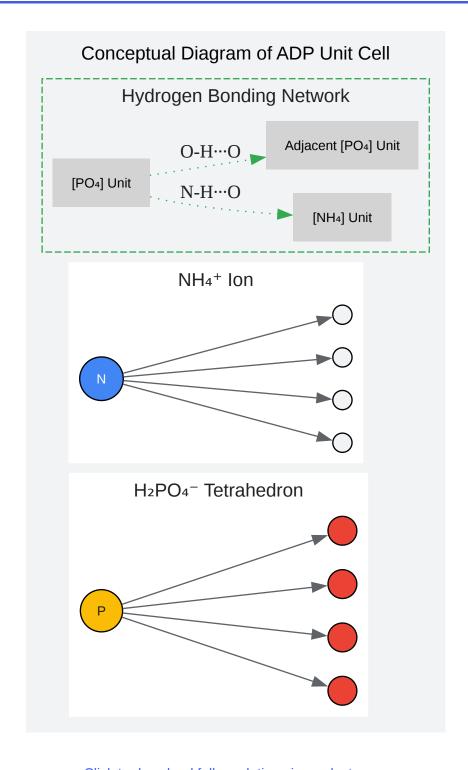
· Protocol:

- Solution Preparation: Prepare a saturated aqueous solution of ammonium dihydrogen phosphate at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution. Use high-purity ADP salt and deionized water.
- Filtration: Filter the solution while warm through a fine filter paper (e.g., Whatman No. 1)
 into a clean crystallizing dish to remove any suspended impurities.
- Seeding: Allow the solution to cool to room temperature. A small, well-formed seed crystal
 can be introduced to promote controlled growth, though spontaneous nucleation will also
 occur.
- Evaporation: Cover the dish with a perforated lid (e.g., filter paper with small holes) to allow for slow and controlled evaporation of the solvent at a constant room temperature.
 This prevents rapid crystallization which can lead to defects. The vessel should be kept in a vibration-free environment.
- Crystal Harvesting: Over a period of several days to weeks, crystals will grow. Once they
 have reached the desired size, they can be carefully removed from the solution, rinsed
 briefly with a mixture of water and alcohol, and dried.

Structural Characterization by Powder X-ray Diffraction (PXRD)

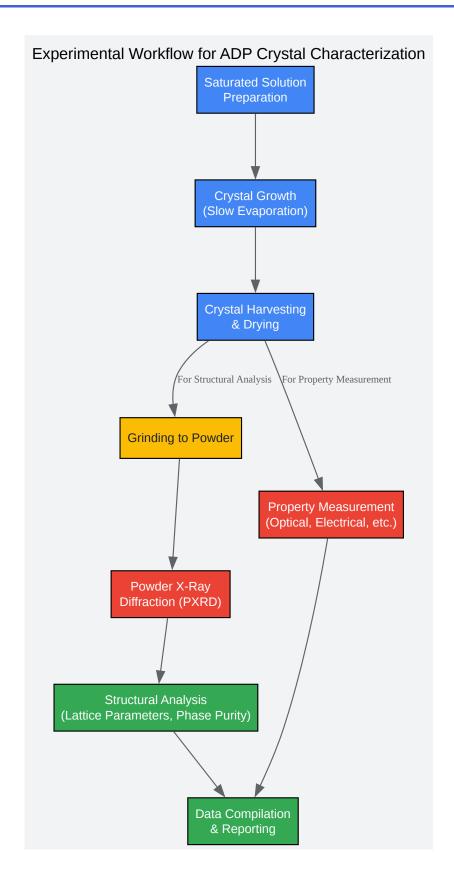
PXRD is a standard technique to confirm the crystal structure and phase purity of the synthesized ADP.[5][18]

Protocol:


- Sample Preparation: The grown ADP crystals are finely ground into a homogeneous powder using an agate mortar and pestle.
- Sample Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
- Data Collection: The sample is placed in a powder X-ray diffractometer. A monochromatic X-ray beam, typically Cu K α (λ = 1.54056 Å), is directed at the sample.[5]

- Scanning: The detector scans over a range of 2θ angles (e.g., 10-80°) to record the intensity of the diffracted X-rays at each angle.[19]
- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The
 positions of the diffraction peaks are used to calculate the lattice parameters, and the
 overall pattern is compared with standard diffraction data (e.g., from the ICDD database)
 to confirm the tetragonal structure and identify any impurity phases.[18]

Mandatory Visualizations



Click to download full resolution via product page

Caption: Conceptual model of the ADP crystal structure components.

Click to download full resolution via product page

Caption: Workflow for ADP synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ammonium dihydrogen phosphate Wikipedia [en.wikipedia.org]
- 2. annexechem.com [annexechem.com]
- 3. Unique properties of ammonium dihydrogen phosphat Chemicalbook [chemicalbook.com]
- 4. Ammonium dihydrogen phosphate Ammonium dihydrogen phosphate [laboratoriumdiscounter.nl]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. guidechem.com [guidechem.com]
- 7. Ammonium Dihydrogen Phosphate [dmishin.github.io]
- 8. journals.iucr.org [journals.iucr.org]
- 9. ammonium dihydrogen phosphate [chemister.ru]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. journals.jps.jp [journals.jps.jp]
- 12. Crystal Structure of Ammonium Dihydrogen Phosphate [jstage.jst.go.jp]
- 13. Ammonium dihydrogen phosphate | H3N.H3O4P | CID 24402 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Ammonium dihydrogen phosphate | 7722-76-1 [chemicalbook.com]
- 16. Ammonium dihydrogen phosphate CAS#: 7722-76-1 [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative phase analysis of commercial ammonium phosphates by PXRD for application in biological systems | Powder Diffraction | Cambridge Core [cambridge.org]
- 19. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Ammonium dihydrogen phosphate crystal structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147845#ammonium-dihydrogen-phosphate-crystalstructure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com